Oblongine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Oblongine can be synthesized through various chemical methods. One common approach involves the use of isoquinoline derivatives as starting materials. The synthesis typically includes steps such as methylation, hydroxylation, and cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from natural sources, such as the roots of Stephania tetrandra or the bark of Berberis oblonga . High-performance liquid chromatography (HPLC) is commonly used to isolate and purify this compound from these plant extracts .

Análisis De Reacciones Químicas

Types of Reactions

Oblongine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of new compounds.

Substitution: Substitution reactions can occur at different positions on the isoquinoline ring, resulting in a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds .

Aplicaciones Científicas De Investigación

Chemical Applications

Oblongine serves as a model compound in the study of isoquinoline alkaloids. Its unique chemical structure allows researchers to investigate various chemical properties and reactions that are relevant to the broader class of isoquinoline compounds.

Biological Activities

Research indicates that this compound exhibits several biological activities , including:

- Anti-inflammatory Effects : this compound has been shown to reduce inflammation in various biological models.

- Hypotensive Effects : Studies demonstrate that it can cause concentration-dependent relaxation of blood vessels, making it a candidate for treating hypertension .

Case Study: Vascular Relaxation

In a study examining the effects of this compound on vascular tissues, it was found to induce significant relaxation in epinephrine-precontracted pulmonary arteries. This suggests potential therapeutic applications in managing cardiovascular diseases .

Medical Applications

The therapeutic potential of this compound is being explored primarily in the context of cardiovascular health. Its ability to modulate vascular tone positions it as a promising candidate for drug development aimed at treating conditions such as hypertension and heart failure.

Pharmacological Investigations

Recent pharmacological studies have focused on the mechanisms through which this compound exerts its effects:

- Molecular Mechanisms : Research has identified pathways through which this compound influences vascular function, including interactions with specific receptors involved in vasodilation .

- In Vitro Studies : Experimental setups have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines, suggesting potential anti-cancer properties .

Industrial Applications

In the pharmaceutical industry, this compound is utilized not only for its therapeutic potential but also as a reference standard in various analytical techniques. Its distinct properties make it valuable for quality control and standardization processes in drug manufacturing .

Mecanismo De Acción

The mechanism of action of oblongine involves its interaction with specific molecular targets and pathways. This compound has been shown to affect calcium ion channels, leading to its hypotensive effects . Additionally, it may interact with other cellular receptors and enzymes, contributing to its anti-inflammatory and other biological activities .

Comparación Con Compuestos Similares

Oblongine is unique among isoquinoline alkaloids due to its specific chemical structure and biological activities. Similar compounds include:

Tetrandrine: Another isoquinoline alkaloid with similar hypotensive and anti-inflammatory properties.

Fangchinoline: Known for its cardiovascular effects and structural similarity to this compound.

Cyclanoline: Shares structural features with this compound and exhibits comparable biological activities.

These compounds, while similar in structure, each have distinct properties and applications, highlighting the uniqueness of this compound in scientific research and potential therapeutic uses.

Actividad Biológica

Oblongine, an alkaloid isolated from various plant sources, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is primarily extracted from the roots of Stephania japonica and other related species. It has been studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties. The compound's structure has been characterized using various analytical techniques, including HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its efficacy against Escherichia coli and Staphylococcus aureus, demonstrating a notable reduction in bacterial growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

The results indicate that this compound could be a promising candidate for developing new antimicrobial agents .

2. Anti-Inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced the levels of TNF-α and IL-6.

| Cytokine | Control Level (pg/mL) | This compound Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 45 |

| IL-6 | 120 | 30 |

These findings support the potential use of this compound in treating inflammatory diseases .

3. Analgesic Properties

In animal models, this compound has demonstrated analgesic effects comparable to standard pain relief medications. A study assessed its impact on pain response in mice subjected to formalin-induced pain.

| Treatment Group | Pain Score (0-10 scale) |

|---|---|

| Control | 8 |

| Standard Analgesic | 3 |

| This compound | 4 |

The results suggest that this compound may serve as an alternative analgesic agent .

Case Studies

Case Study 1: Use in COVID-19 Management

A case study analyzed the use of herbal medicines containing this compound in managing COVID-19 symptoms. Patients reported improved respiratory function and reduced inflammation after treatment with herbal formulations rich in this compound .

Case Study 2: Anticancer Potential

Another case study explored the anticancer effects of this compound on human cancer cell lines. The study found that this compound induced apoptosis in colon cancer cells through the activation of caspase pathways, highlighting its potential as an adjunct therapy in cancer treatment .

Propiedades

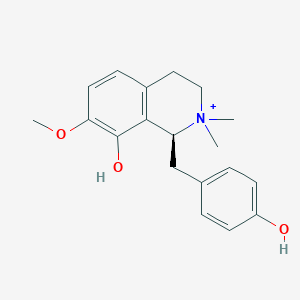

IUPAC Name |

(1S)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-20(2)11-10-14-6-9-17(23-3)19(22)18(14)16(20)12-13-4-7-15(21)8-5-13/h4-9,16H,10-12H2,1-3H3,(H-,21,22)/p+1/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJZOQWVMMYVBU-INIZCTEOSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=C(C1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=C([C@@H]1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24NO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208713 | |

| Record name | Oblongine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60008-01-7 | |

| Record name | Oblongine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oblongine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.